molecular formula C8H7ClN2O B2626568 (5-chloro-1H-pyrrolo[2,3-c]pyridin-2-yl)methanol CAS No. 867036-42-8

(5-chloro-1H-pyrrolo[2,3-c]pyridin-2-yl)methanol

Cat. No. B2626568
M. Wt: 182.61
InChI Key: FWPKZKRFVQILGE-UHFFFAOYSA-N
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Patent
US07608627B2

Procedure details

(5-Chloro-1H-pyrrolo[2,3-c]pyridin-2-yl)methanol (225 mg, 1.23 mmol) was dissolved in methylene chloride (25 mL). Manganese dioxide (1.07 g, 12.3 mmol) was added and the reaction mixture was stirred for 4 days. The reaction mixture was filtered through diatomaceous earth and the filter cake was washed several times with hot ethyl acetate. The filtrate was concentrated to give 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxaldehyde (156 mg, 70%) as a tan solid: 1H NMR (300 MHz, Acetone-d6) δ7.43 (1H, s), 7.80 (1H, s), 8.77 (1H, s), 10.08 (1H, s), 11.49 (1H, br s).
Quantity
225 mg
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
1.07 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]2[CH:10]=[C:9]([CH2:11][OH:12])[NH:8][C:5]2=[CH:6][N:7]=1>C(Cl)Cl.[O-2].[O-2].[Mn+4]>[Cl:1][C:2]1[CH:3]=[C:4]2[CH:10]=[C:9]([CH:11]=[O:12])[NH:8][C:5]2=[CH:6][N:7]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
225 mg
Type
reactant
Smiles
ClC=1C=C2C(=CN1)NC(=C2)CO
Name
Quantity
25 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
1.07 g
Type
catalyst
Smiles
[O-2].[O-2].[Mn+4]

Conditions

Stirring
Type
CUSTOM
Details
the reaction mixture was stirred for 4 days
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered through diatomaceous earth
WASH
Type
WASH
Details
the filter cake was washed several times with hot ethyl acetate
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated

Outcomes

Product
Details
Reaction Time
4 d
Name
Type
product
Smiles
ClC=1C=C2C(=CN1)NC(=C2)C=O
Measurements
Type Value Analysis
AMOUNT: MASS 156 mg
YIELD: PERCENTYIELD 70%
YIELD: CALCULATEDPERCENTYIELD 70.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.